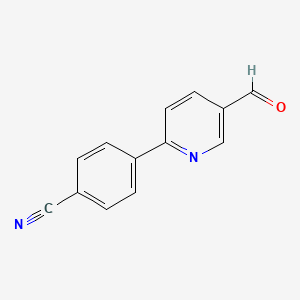
4-(5-Formylpyridin-2-yl)benzonitrile
説明
“4-(5-Formylpyridin-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H8N2O . It is a type of substituted pyridine .
Synthesis Analysis
The synthesis of substituted pyridines, such as “this compound”, has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . The geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis of the titled compound are also presented .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C13H8N2O), structure, melting point, boiling point, density, and toxicity .科学的研究の応用
Synthesis and Chemical Properties
Regioselective Synthesis : 4-(5-Formylpyridin-2-yl)benzonitrile plays a role in the regioselective synthesis of formylpyrido benzoxazoles. This synthesis process involves reactions with Vilsmeier reagent and sequential chlorination and formylation steps (Li et al., 2009).
Electrochemiluminescent Devices : This compound has been used in the synthesis of ruthenium polypyridyl complexes containing aryltetrazolate ligands, showing potential for electrochemiluminescent (ECL) devices (Stagni et al., 2006).
Liquid Crystalline Behavior : It is involved in creating luminescent benzonitriles with potential as mesogens, showing varied liquid crystalline phases and good blue emitting material properties (Ahipa et al., 2014).
Electrocyclic Reactions : In certain reactions, compounds like this compound undergo electrocyclic rearrangements, which have been characterized and studied for their potential in various chemical applications (Pal et al., 2000).
Nonlinear Optical (NLO) Applications : Selected molecules based on derivatives of this compound have shown promise in NLO applications, exhibiting significant responses in experimental and computational studies (Mydlova et al., 2020).
Biological Applications and Studies
Antimicrobial and Antifungal Activities : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities, with some showing significant effectiveness (Abd El-Meguid, 2014).
Cancer Cell Inhibition : Compounds derived from reactions involving this compound have been studied for their antitumor activity, showing potential in inhibiting cancer cell growth (Bera et al., 2021).
DNA Binding Studies : The compound has been part of studies examining its ability to bind with DNA, contributing to understanding its potential in medicinal chemistry (Rusnac et al., 2019).
Liquid Crystal Properties : The introduction of a semi-fluorinated side chain and a lateral polar group to derivatives of this compound impacts their mesomorphic properties, making them suitable for study in liquid crystal applications (Mori et al., 2011).
Catalysis and Chemical Reactions : It's been utilized in studies exploring the catalysis of C–H cyanation, providing insights into such reactions and potential applications in synthetic chemistry (Zhou et al., 2017).
作用機序
Target of Action
It is postulated that the compound might interact with biological molecules such as proteins and nucleic acids .
Mode of Action
The precise mode of action of 4-(5-Formylpyridin-2-yl)benzonitrile remains partially understood. It is postulated that the interaction between the carbonyl group and the pyridine ring with biological molecules, such as proteins and nucleic acids, plays a vital role .
生化学分析
Biochemical Properties
4-(5-Formylpyridin-2-yl)benzonitrile plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, the interaction of this compound with cytochrome P450 enzymes can alter the metabolism of drugs and other substances in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of various substances. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, the presence of this compound can alter the metabolism of drugs, leading to changes in their efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into the mitochondria, where it can exert its effects on mitochondrial function and metabolism .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
特性
IUPAC Name |
4-(5-formylpyridin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-7-10-1-4-12(5-2-10)13-6-3-11(9-16)8-15-13/h1-6,8-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBUOQQRPNAWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


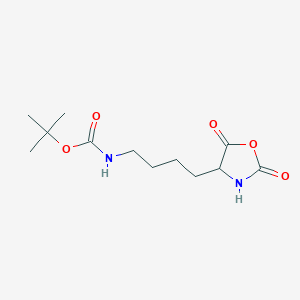


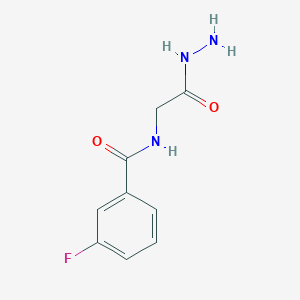
![7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3126002.png)
![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3126016.png)
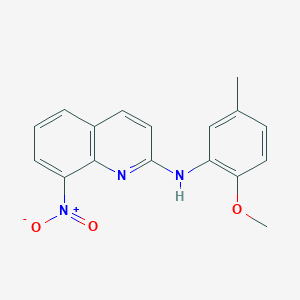


![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B3126038.png)
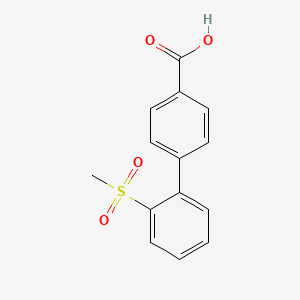

![N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B3126061.png)
